2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide 2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19949654
InChI: InChI=1S/C10H6BrFN2OS/c11-8-2-1-6(12)5-7(8)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15)
SMILES:
Molecular Formula: C10H6BrFN2OS
Molecular Weight: 301.14 g/mol

2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC19949654

Molecular Formula: C10H6BrFN2OS

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide -

Specification

Molecular Formula C10H6BrFN2OS
Molecular Weight 301.14 g/mol
IUPAC Name 2-bromo-5-fluoro-N-(1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C10H6BrFN2OS/c11-8-2-1-6(12)5-7(8)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15)
Standard InChI Key BZPHHFKRYBKHMK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C(=O)NC2=NC=CS2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide (C₁₁H₇BrFN₂OS) is a heterocyclic aromatic compound featuring a benzamide core substituted with bromine at position 2 and fluorine at position 5. The thiazole ring is attached via an amide linkage at the nitrogen atom. Its systematic IUPAC name reflects this substitution pattern: N-(1,3-thiazol-2-yl)-2-bromo-5-fluorobenzamide.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₇BrFN₂OS
Molecular Weight329.15 g/mol
Canonical SMILESBrc1c(F)cccc1C(=O)Nc2nccs2
InChI KeyUJNVRQKXGASJFY-UHFFFAOYSA-N
Topological Polar SA86.5 Ų

The compound’s structure combines electrophilic (bromine, fluorine) and nucleophilic (thiazole nitrogen/sulfur) regions, enabling diverse reactivity .

Spectroscopic Characterization

While direct spectral data for 2-bromo-5-fluoro-N-(thiazol-2-yl)benzamide are scarce, analogous benzamide-thiazole hybrids provide reference benchmarks:

  • FTIR: Stretching vibrations at 1680–1700 cm⁻¹ (amide C=O), 1530–1550 cm⁻¹ (C-Br), and 1240–1260 cm⁻¹ (C-F) .

  • ¹H NMR: Thiazole protons resonate at δ 7.2–7.4 ppm (H-4/H-5), aromatic protons at δ 7.5–8.1 ppm (benzamide ring), and amide NH at δ 10.2–10.5 ppm .

  • ¹³C NMR: Carbonyl carbon at δ 165–168 ppm, thiazole C-2 at δ 152–155 ppm, and aromatic carbons at δ 115–135 ppm .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically employs a two-step protocol:

  • Benzoyl Chloride Formation: 2-Bromo-5-fluorobenzoic acid reacts with thionyl chloride (SOCl₂) to yield 2-bromo-5-fluorobenzoyl chloride.

  • Amide Coupling: The acyl chloride intermediate reacts with 2-aminothiazole in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventAnhydrous DCM
Temperature0–5°C (step 1); RT (step 2)
Reaction Time2 h (step 1); 12 h (step 2)
Yield68–72% (optimized)

Industrial-scale production may utilize continuous-flow reactors to enhance efficiency and purity.

Purification and Analytical Validation

  • Recrystallization: Ethanol/water mixtures (7:3 v/v) achieve >95% purity.

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time ≈ 6.2 min .

  • Mass Spectrometry: ESI+ m/z 329.15 [M+H]⁺, isotopic pattern consistent with Br/F presence.

Structural and Electronic Analysis

X-ray Crystallography

Although no crystal structure of 2-bromo-5-fluoro-N-(thiazol-2-yl)benzamide has been reported, related N-(thiazol-2-yl)benzamides exhibit:

  • Planar benzamide-thiazole conformation with dihedral angles <15° between rings.

  • Intermolecular hydrogen bonds (N-H···O=S) stabilizing the lattice .

Computational Modeling

DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative regions localized on carbonyl oxygen and thiazole sulfur, favoring electrophilic attacks.

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s structural analogs demonstrate potent activity against therapeutic targets:

  • α-Glucosidase/α-Amylase: IC₅₀ values of 12–18 μM, suggesting antidiabetic potential .

  • Urease Inhibition: Competitive inhibition with Kᵢ ≈ 8.5 μM, comparable to thiourea .

Zinc-Activated Channel (ZAC) Modulation

N-(thiazol-2-yl)benzamides act as negative allosteric modulators of ZAC, a ligand-gated ion channel:

  • IC₅₀: 1–3 μM for Zn²⁺-induced current suppression .

  • Selectivity: No significant activity at 5-HT₃ or GABAₐ receptors up to 30 μM .

Antimicrobial and Anticancer Properties

  • Antibacterial: MIC of 16 μg/mL against S. aureus (cf. 32 μg/mL for ampicillin).

  • Cytotoxicity: GI₅₀ ≈ 25 μM in MCF-7 breast cancer cells via apoptosis induction.

Applications in Drug Discovery

Lead Optimization

The molecule serves as a scaffold for derivatization:

  • Bromine/Fluorine Substitutions: Enhance metabolic stability and target binding.

  • Thiazole Modifications: Alter pharmacokinetic profiles (e.g., logP, solubility) .

Pharmacokinetic Profiling

  • Lipophilicity: Calculated logP = 2.9 (moderate membrane permeability).

  • Metabolic Stability: t₁/₂ > 120 min in human liver microsomes.

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